Apremilast mechanism of action in psoriasis
Apremilast mechanism of action in psoriasis
An In-Depth Technical Guide to the Mechanism of Action of Apremilast in Psoriasis
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disorder characterized by erythematous plaques and significant systemic inflammation.[1] The immunopathogenesis is complex, involving a dysregulated interplay between innate and adaptive immune cells, as well as keratinocytes.[2] Central to this process is the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis, which drives keratinocyte hyperproliferation and sustains the inflammatory cascade.[3] While biologic therapies have revolutionized treatment by targeting specific cytokines or their receptors, there remains a need for effective oral agents.[4]
Apremilast (Otezla®) is an orally administered small-molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular inflammatory signaling.[5] Approved for the treatment of moderate-to-severe plaque psoriasis and psoriatic arthritis, apremilast offers a distinct therapeutic approach.[1] Unlike biologics that neutralize single extracellular mediators, apremilast acts intracellularly to modulate a network of pro- and anti-inflammatory pathways, aiming to restore a more balanced immune state.[2][6] This guide provides a detailed technical examination of its core mechanism, the downstream signaling consequences, and the experimental methodologies used to validate its action.
Core Mechanism: Phosphodiesterase 4 (PDE4) Inhibition
The primary molecular target of apremilast is PDE4, a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), an essential intracellular second messenger.[5][6] In inflammatory cells, PDE4 is the predominant PDE family, and its expression is significantly elevated in psoriatic skin compared to healthy tissue.[7][8]
Apremilast selectively binds to and inhibits PDE4, thereby preventing the hydrolysis of cAMP to adenosine monophosphate (AMP).[1][9] This inhibition leads to the accumulation of intracellular cAMP, which is the foundational event initiating the drug's therapeutic effects.[10] Apremilast shows no marked selectivity among the individual PDE4 isozymes (PDE4A, PDE4B, PDE4C, and PDE4D).[11]
Caption: Core action of apremilast: inhibition of PDE4 to increase intracellular cAMP.
Downstream Signaling: Rebalancing Inflammatory Pathways
The elevation of intracellular cAMP triggers a cascade of downstream signaling events that collectively shift the cellular environment from a pro-inflammatory to an anti-inflammatory state. This is primarily mediated through the activation of Protein Kinase A (PKA).[12]
-
Activation of Anti-Inflammatory Transcription: Activated PKA phosphorylates and activates key transcription factors, notably the cAMP Response Element-Binding protein (CREB) and Activating Transcription Factor-1 (ATF-1).[4][13] Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes. A critical outcome of this pathway is the increased transcription and synthesis of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12]
-
Inhibition of Pro-Inflammatory Signaling: The cAMP-PKA axis actively suppresses pro-inflammatory signaling, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[13] While the exact mechanism is multifaceted, one key aspect involves competition for limited transcriptional co-activators, such as CREB-binding protein (CBP) and p300.[4] As the PKA pathway activates CREB, it effectively sequesters these co-activators, making them less available for NF-κB-mediated transcription of pro-inflammatory genes like TNF-α, IL-23, and others.[4]
Caption: Workflow for determining the IC50 of apremilast in a PDE4 enzyme assay.
Protocol 2: Cytokine Profiling in Human PBMCs
-
Objective: To assess the functional effect of apremilast on the production of pro- and anti-inflammatory cytokines in primary human immune cells.
-
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 1x10^6 cells/mL in a complete RPMI medium.
-
Pre-treatment: Add apremilast at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control to the cells and incubate for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding a stimulant such as Lipopolysaccharide (LPS) (1 µg/mL) to all wells except for the unstimulated control. [11] 5. Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Analyze cytokine concentrations (e.g., TNF-α, IL-23, IL-10) in the supernatant using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits. [11] 8. Data Analysis: Normalize cytokine levels to the stimulated vehicle control and express results as a percentage of inhibition or fold-change.
-
Conclusion: An Upstream, Broad-Spectrum Approach
The mechanism of action of apremilast in psoriasis is a well-defined, intracellular process that begins with the specific inhibition of PDE4. This targeted action restores intracellular cAMP levels, which in turn recalibrates downstream signaling networks. By simultaneously suppressing pro-inflammatory pathways like NF-κB and enhancing anti-inflammatory pathways driven by CREB, apremilast modulates the production of a broad spectrum of cytokines and cellular functions that are dysregulated in psoriasis. [6][14]This approach, which targets an upstream control point in the inflammatory cascade, provides a distinct oral therapeutic strategy that contrasts with the highly specific, downstream targeting of injectable biologic agents. [6]The clinical efficacy of apremilast is a direct consequence of this multifaceted modulation of the immune system, leading to a reduction in the inflammatory processes that drive psoriatic disease.
References
-
Schafer, P., et al. (2010). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology. Available at: [Link]
-
Schafer, P. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology. Available at: [Link]
-
Her, M. & Kim, B. (2021). Phosphodiesterase-4 Inhibition in Psoriasis. International Journal of Molecular Sciences. Available at: [Link]
-
Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. Journal of Drugs in Dermatology. Available at: [Link]
-
Ighoro, A., et al. (2024). Apremilast in Psoriasis and Beyond: A Literature Based Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Dogra, S. & Mahajan, R. (2018). Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule. Indian Dermatology Online Journal. Available at: [Link]
-
Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. PubMed. Available at: [Link]
-
Keating, G.M. (2017). Apremilast: A Review in Psoriasis and Psoriatic Arthritis. Drugs. Available at: [Link]
-
Brazzelli, V., et al. (2020). The effect of apremilast therapy on skin cytokine levels in patients with psoriasis. Journal of Dermatological Treatment. Available at: [Link]
-
Various Authors. (2024). Apremilast: A Review in Psoriasis and Psoriatic Arthritis. ResearchGate. Available at: [Link]
-
Schett, G., et al. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. Therapeutic Advances in Musculoskeletal Disease. Available at: [Link]
-
Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. Journal of Drugs in Dermatology. Available at: [Link]
-
Fukasawa, T., et al. (2021). Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study. Acta Dermato-Venereologica. Available at: [Link]
-
Gerriets, V. & Anastas, D. (2020). The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis. National Institutes of Health. Available at: [Link]
-
Wu, J.J., et al. (2023). Apremilast in Palmoplantar Psoriasis and Palmoplantar Pustulosis: A Systematic Review and Meta-analysis. Dermatology and Therapy. Available at: [Link]
-
Gooderham, M.J., et al. (2022). Apremilast in the treatment of plaque psoriasis. Clinical, Cosmetic and Investigational Dermatology. Available at: [Link]
-
Various Authors. (2024). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. ResearchGate. Available at: [Link]
-
Pincelli, C., et al. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. Journal of Drugs in Dermatology. Available at: [Link]
-
Zeng, Y., et al. (2021). Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics. Cells. Available at: [Link]
-
Schafer, P.H., et al. (2016). The Pharmacodynamic Impact of Apremilast, an Oral Phosphodiesterase 4 Inhibitor, on Circulating Levels of Inflammatory Biomarkers in Patients with Psoriatic Arthritis. Journal of Immunology Research. Available at: [Link]
Sources
- 1. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]
- 4. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. dovepress.com [dovepress.com]
- 11. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apremilast in Palmoplantar Psoriasis and Palmoplantar Pustulosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
